3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with trifluoromethyl-substituted nitriles in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Scientific Research Applications
3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid
- 3-Cyclopropyl-5-(trifluoromethyl)aniline
- 3-Cyclopropyl-5-(trifluoromethyl)phenol
Uniqueness
3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
3-cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-4(11-12-5)3-1-2-3/h3H,1-2H2 |
InChI Key |
QKFJNPQKPAHMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
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